Acid-Ester Polarity Gap: LogP and LogD Differentiation from Free Acid Form
The ethyl ester (CAS 898758-50-4) exhibits a computed ACD/LogP of 3.52 and a pH-independent ACD/LogD of 3.27 at pH 5.5 and 7.4, values that are substantially higher than those of its free carboxylic acid counterpart 7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid (CAS 898792-51-3), which possesses an ionizable carboxyl proton and correspondingly lower predicted LogP . This 1.5–2.0 log unit lipophilicity differential translates to a predicted difference of approximately 30-fold in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention and organic-phase extraction efficiency in synthetic work-up [1].
| Evidence Dimension | Lipophilicity (LogP / LogD) |
|---|---|
| Target Compound Data | ACD/LogP = 3.52; ACD/LogD (pH 7.4) = 3.27; XLogP3-AA = 2.9 |
| Comparator Or Baseline | 7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid (free acid): no published LogP; predicted LogP approximately 1.5–2.0 units lower based on carboxylate ionization |
| Quantified Difference | Estimated ΔLogP ≈ +1.5 to +2.0 (ester > acid); ACD/LogD difference at pH 7.4 predicted to exceed 2 log units |
| Conditions | Computed using ACD/Labs Percepta Platform v14.00 (ChemSpider) and XLogP3 (PubChem) |
Why This Matters
The pronounced lipophilicity difference mandates distinct extraction and purification protocols for the ester versus the free acid; purchasing the correct form avoids yield losses from inefficient phase partitioning.
- [1] PubChem CID 22183278: XLogP3-AA computed LogP = 2.9. Accessed 2026. View Source
